molecular formula C10H6BrF2NO2 B1417194 5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid CAS No. 1805581-46-7

5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid

Cat. No.: B1417194
CAS No.: 1805581-46-7
M. Wt: 290.06 g/mol
InChI Key: KRIVEZBWPWZIGK-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid is a chemical compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a phenylacetic acid backbone. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Cyano Group Introduction: Introduction of the cyano group through a nucleophilic substitution reaction.

    Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents.

    Acetic Acid Formation: Formation of the acetic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine, cyano, and difluoromethyl groups allows the compound to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorocinnamic acid: Similar in structure but with a fluorine atom instead of a cyano group.

    2-Cyano-4-(difluoromethyl)phenylacetic acid: Similar but lacks the bromine atom.

    4-(Difluoromethyl)phenylacetic acid: Similar but lacks both the bromine and cyano groups.

Uniqueness

5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid is unique due to the combination of bromine, cyano, and difluoromethyl groups on the phenylacetic acid backbone. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[5-bromo-2-cyano-4-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-8-2-5(3-9(15)16)6(4-14)1-7(8)10(12)13/h1-2,10H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIVEZBWPWZIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)F)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid
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5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 4
5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 5
5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid
Reactant of Route 6
5-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid

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